3-Amino-7-(dimethylamino)phenothiazin-5-ium

Vue d'ensemble

Description

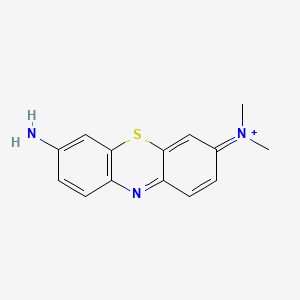

3-Amino-7-(dimethylamino)phenothiazin-5-ium is an organic cation that belongs to the phenothiazinium class of compounds. It is characterized by the presence of amino and dimethylamino groups at positions 3 and 7, respectively, on the phenothiazin-5-ium core.

Mécanisme D'action

Target of Action

The primary target of 3-Amino-7-(dimethylamino)phenothiazin-5-ium is guanylate cyclase . Guanylate cyclase is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate. It plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and sensory neuron signaling.

Mode of Action

This compound acts by inhibiting guanylate cyclase This inhibition disrupts the normal conversion of GTP to cGMP, thereby affecting the downstream signaling pathways that rely on cGMP

Result of Action

The inhibition of guanylate cyclase by this compound can lead to a decrease in cGMP levels, potentially affecting various cellular processes. For instance, it has been used to treat cyanide poisoning and to lower levels of methemoglobin . .

Analyse Biochimique

Biochemical Properties

3-Amino-7-(dimethylamino)phenothiazin-5-ium plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, it has been observed to inhibit guanylate cyclase, an enzyme involved in the synthesis of cyclic GMP . Additionally, this compound can bind to nucleic acids, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in certain cell types by causing DNA damage and disrupting mitochondrial function . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, causing conformational changes that affect their function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its inhibition of guanylate cyclase leads to decreased levels of cyclic GMP, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing oxidative stress and inflammation . At high doses, this compound can be toxic, causing cellular damage and organ dysfunction . Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via active transport or passive diffusion . Once inside the cell, it can bind to transport proteins or be sequestered in specific organelles . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the nucleus, mitochondria, and other organelles, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to specific compartments within the cell . Its localization can also affect its stability and interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-(dimethylamino)phenothiazin-5-ium typically involves the reaction of phenothiazine with dimethylamine under specific conditions. One preferred method includes treating phenothiazine with at least 7 molar equivalents of dimethylamine . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-7-(dimethylamino)phenothiazin-5-ium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

3-Amino-7-(dimethylamino)phenothiazin-5-ium has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a dye in analytical chemistry.

Biology: The compound is employed as a histological dye for staining biological tissues, aiding in the visualization of cellular structures.

Industry: The compound is used in the manufacturing of dyes and pigments for various industrial applications

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylene Blue: Another phenothiazinium dye with similar staining properties.

Toluidine Blue O: A related compound used for similar applications in histology.

Dimethylmethylene Blue: Shares structural similarities and is used in cytotoxicity assays.

Uniqueness

3-Amino-7-(dimethylamino)phenothiazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-Amino-7-(dimethylamino)phenothiazin-5-ium, commonly known as methylene blue (MB), is a synthetic compound with significant biological activity. It has been extensively studied for its applications in various medical and biochemical fields, including its roles as a dye, an antioxidant, and a therapeutic agent. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H18N3S

Molecular Weight: 319.40 g/mol

IUPAC Name: this compound

Methylene blue exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymes:

- Antioxidant Activity:

- Photosensitization:

- Cell Cycle Modulation:

Antimicrobial Properties

Methylene blue has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness as an antiseptic agent has been utilized in treating infections and as a dye for surgical procedures.

Cytotoxicity and Cancer Research

Recent studies indicate that MB can induce cytotoxicity in cancer cells. It has been used as a cytotoxicity marker to evaluate the efficacy of chemotherapeutic agents like cisplatin. The compound's uptake and distribution within cells have been analyzed using various microscopy techniques .

Case Studies and Experimental Data

- Cytotoxicity Assays:

-

Animal Models:

- Animal studies have demonstrated that MB administration can lead to significant reductions in tumor sizes when combined with PDT, highlighting its potential as an adjunct therapy for cancer treatment.

-

Neuroprotective Effects:

- Research indicates that MB may have neuroprotective effects in models of Alzheimer’s disease by reducing tau phosphorylation and amyloid-beta accumulation.

Comparison with Similar Compounds

| Compound Name | Chemical Structure | Primary Use |

|---|---|---|

| Methylene Blue | MB Structure | Antiseptic, photosensitizer |

| New Methylene Blue | C16H18N3S | Antioxidant, cytotoxicity marker |

| Toluidine Blue O | C15H16N3S | Histological stain |

Propriétés

IUPAC Name |

(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALREUIWICQLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040157 | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; [Acros Organics MSDS] | |

| Record name | Giemsa's stain | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |

| Record name | Azure A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azuresin [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giemsa's stain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZURE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Giemsa's stain | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Giemsa's stain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to study Azure A chloride, and what structural information did they reveal?

A1: The researchers utilized Fourier Transform Raman, Infrared (IR), and UV-Visible spectroscopies to investigate the structural properties of Azure A chloride []. These techniques provided complementary data:

- Vibrational Spectroscopy (Raman and IR): These methods revealed key information about the molecule's vibrational modes. Notably, a decrease in the N-H stretching frequency suggested the presence of intermolecular hydrogen bonding between the N-H group and the sulfur atom (NH···S) in the crystal structure [].

- UV-Visible Spectroscopy: This technique provided insights into the electronic transitions within the molecule, specifically the transitions between electronic energy levels upon absorption of UV-Visible light [].

Q2: How was computational chemistry employed to complement the experimental spectroscopic findings?

A2: Density Functional Theory (DFT) calculations played a crucial role in elucidating the structural and electronic properties of Azure A chloride []:

- Structure Optimization: DFT calculations, using the B3LYP functional and 6-31G(d) basis set, were employed to determine the most stable geometry of the molecule [].

- Vibrational Frequency Analysis: The optimized structure was then subjected to vibrational frequency calculations. Comparing these calculated frequencies with experimental IR and Raman spectra aided in assigning specific vibrational modes to the observed spectral peaks [].

- Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Visible absorption spectrum. This allowed for the assignment of electronic transitions observed experimentally to specific molecular orbitals involved [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.